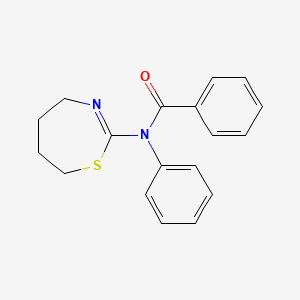
3-(benzylthio)-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzylthio)-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, agricultural chemistry, and material science.
Mécanisme D'action
The mechanism of action of 3-(benzylthio)-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins in the target organism or cell. For example, in cancer cells, it has been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(benzylthio)-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole depend on the specific application and target organism or cell. In cancer cells, it has been shown to induce apoptosis or programmed cell death. In bacteria and fungi, it has been shown to inhibit cell growth and reproduction. In plants, it has been shown to inhibit photosynthesis and other metabolic processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(benzylthio)-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole is its broad-spectrum activity against different types of organisms and cells. It is also relatively easy to synthesize and purify. However, one of the limitations is its potential toxicity and side effects, which may limit its use in certain applications. It also requires further research to fully understand its mechanism of action and optimize its activity.
Orientations Futures
There are several future directions for research on 3-(benzylthio)-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole. One direction is to optimize its activity and reduce its toxicity for use in various applications. Another direction is to investigate its potential applications in other fields of science, such as environmental science and energy science. Additionally, further research is needed to fully understand its mechanism of action and identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of 3-(benzylthio)-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole can be achieved by using various methods. One of the most commonly used methods is the reaction of 4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide at a suitable temperature and for a suitable period of time. The product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
3-(Benzylthio)-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been investigated for its anticancer, antimicrobial, and antifungal activities. In agricultural chemistry, it has been studied for its herbicidal and insecticidal properties. In material science, it has been explored for its potential applications in the development of organic electronic devices.
Propriétés
IUPAC Name |
3-benzylsulfanyl-4-methyl-5-(4-nitrophenyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-19-15(13-7-9-14(10-8-13)20(21)22)17-18-16(19)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJVOMLRFLWVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfanyl)-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluorobenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5875946.png)

![1-(4-methylphenyl)-3-[(3-pyridinylmethyl)amino]-2-buten-1-one](/img/structure/B5875953.png)
![N-[2-(butyrylamino)phenyl]-4-fluorobenzamide](/img/structure/B5875961.png)
![1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5875962.png)

![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5875977.png)

![N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5875988.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5876009.png)

